molecular formula C20H20N2O2S2 B3014130 (Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one CAS No. 881569-55-7

(Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one

Cat. No.: B3014130
CAS No.: 881569-55-7
M. Wt: 384.51
InChI Key: VNSAUSPJGMFITB-AQTBWJFISA-N
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Description

The compound (Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a 1-phenylethyl group at position 3, a 2-ethoxyphenylamino substituent at the methylene position, and a thiocarbonyl group at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biomedical applications such as antimicrobial or anticancer agents .

Properties

IUPAC Name

5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-3-(1-phenylethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-24-17-12-8-7-11-16(17)21-13-18-19(23)22(20(25)26-18)14(2)15-9-5-4-6-10-15/h4-14,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIARSGQHFKNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(((2-ethoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a thioxothiazolidin compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to delve into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2S2C_{19}H_{18}N_{2}O_{2}S_{2} with a molecular weight of 370.49 g/mol. The compound features a thiazolidin core, which is known for its diverse biological activities.

  • Tyrosinase Inhibition :
    • Similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin production. In studies, derivatives of thioxothiazolidin compounds demonstrated significant inhibition of tyrosinase activity, leading to reduced melanin synthesis in vitro and in vivo models .
  • Antioxidant Activity :
    • The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress-related cellular damage .
  • Anti-inflammatory Effects :
    • Thioxothiazolidin derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 values ranging from 5.0 to 18.1 µM
Antioxidant ActivityEffective scavenging of DPPH and ABTS radicals
Anti-inflammatoryReduced levels of TNF-α and IL-6 in cell cultures

Case Studies

  • Study on Melanin Production :
    A study evaluated the effects of various thioxothiazolidin analogs on melanin production in B16F10 murine melanoma cells. The results indicated that certain analogs significantly inhibited melanin synthesis, with the most potent showing an IC50 value lower than that of kojic acid, a well-known skin-lightening agent .
  • Antioxidant Assessment :
    In a controlled experiment, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use as an antioxidant agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The biological and chemical properties of thiazolidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name R1 (Position 3) R2 (Position 5) Key Functional Groups
Target Compound 1-Phenylethyl (2-Ethoxyphenyl)amino-methylene Ethoxy, thiocarbonyl
(Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-isobutyl-2-thioxothiazolidin-4-one Isobutyl Pyrazole-linked 4-ethoxy-2-methylphenyl Pyrazole, ethoxy, methyl
(Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one N/A (position 2 substituted) 4-Ethoxy-3-methoxybenzylidene Trifluoromethyl, methoxy, ethoxy
3-(2-Diethylaminoethyl)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one (D9) 2-Diethylaminoethyl 2-Methylbenzylidene Diethylamino, methyl

Key Observations :

  • The 2-ethoxyphenylamino group may participate in hydrogen bonding, influencing receptor interactions .
  • Trifluoromethyl-containing Analogues (e.g., ) : The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance binding affinity to hydrophobic enzyme pockets.
  • Diethylaminoethyl-substituted Compounds (e.g., ): The diethylamino group introduces basicity, which could improve solubility in acidic environments.

Key Observations :

  • The use of glacial acetic acid and sodium acetate as catalysts under reflux is a common strategy for synthesizing thiazolidin-4-one derivatives .
  • Higher yields (70–90%) are achieved with electron-rich aldehydes, while bulkier substituents (e.g., 1-phenylethyl) may slightly reduce efficiency due to steric hindrance .
Table 3: Antimicrobial Activity of Selected Analogues
Compound Name MIC50 (μg/mL) Against S. aureus MIC50 (μg/mL) Against E. coli Reference
3-(2-Diethylaminoethyl)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one (D9) 12.5 25.0
(Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one Not reported Not reported

Key Observations :

  • The diethylaminoethyl-substituted compound (D9) shows moderate antimicrobial activity, suggesting that alkylamino groups may enhance interactions with bacterial membranes .
  • The absence of data for the target compound highlights the need for further biological evaluation, particularly given its unique 1-phenylethyl and ethoxyphenylamino substituents.

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